Perfluorohexyl ethylphosphonic acid

Catalog No.
S965229
CAS No.
252237-40-4
M.F
C8H6F13O3P
M. Wt
428.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexyl ethylphosphonic acid

CAS Number

252237-40-4

Product Name

Perfluorohexyl ethylphosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid

Molecular Formula

C8H6F13O3P

Molecular Weight

428.08 g/mol

InChI

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)

InChI Key

DEXIXSRZQUFPIK-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Perfluorohexyl ethylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1H,1H,2H,2H-Perfluorooctylphosphonic acid (CAS: 252237-40-4), commonly referred to as FC8PA or PFOPA, is a specialized fluoroalkyl surface-active agent featuring a hydrophobic perfluorohexyl tail and a strongly anchoring phosphonic acid headgroup. In industrial and advanced research procurement, it is primarily sourced as a self-assembled monolayer (SAM) precursor for modifying metal oxide surfaces such as aluminum oxide and indium tin oxide. Its primary value lies in its ability to form dense, highly ordered monolayers that drastically lower surface energy, passivate charge traps, and introduce a strong permanent dipole at material interfaces. These baseline properties make it a critical material for tuning work functions, reducing gate leakage, and controlling threshold voltages in organic thin-film transistors and optoelectronic devices [1].

Substituting FC8PA with non-fluorinated analogs like octylphosphonic acid (OPA) or alternative chain-length fluoroalkyls (e.g., FC6PA or FC14PA) fundamentally alters device physics and processability. Non-fluorinated alkylphosphonic acids lack the strong electron-withdrawing perfluoro-tail, which is strictly required to induce the positive threshold voltage shifts necessary for near-zero volt turn-on in organic thin-film transistors [1]. Furthermore, attempting to use shorter (FC6PA) or longer (FC14PA) fluorinated chains directly impacts the SAM thickness and packing density, altering the hybrid dielectric capacitance—which ranges from 1.1 µF/cm² for FC6PA to 0.61 µF/cm² for FC14PA—and changing the crystalline morphology of the overlying semiconductor [1]. Consequently, replacing FC8PA with generic alternatives leads to mismatched work functions, higher gate leakage, and unpredictable charge carrier mobilities.

Threshold Voltage Shift for Low-Power OTFTs

In organic thin-film transistors utilizing DPh-BTBT semiconductors, the incorporation of an FC8PA SAM on an AlOx gate dielectric shifts the threshold voltage significantly toward more positive values compared to bare AlOx or non-fluorinated SAMs. This strong electron-withdrawing character produces a threshold voltage very close to 0 V, whereas bare AlOx exhibits a highly negative threshold voltage [1].

Evidence DimensionThreshold Voltage (Vth) Shift
Target Compound DataVth shifted to near 0 V
Comparator Or BaselineBare AlOx dielectric (highly negative Vth)
Quantified DifferenceSignificant positive shift to ~0 V
ConditionsDPh-BTBT OTFTs with hybrid AlOx/SAM gate dielectrics

Achieving a near-zero threshold voltage is critical for minimizing power consumption and designing low-voltage organic complementary circuits.

Gate Leakage Current Reduction

The formation of a dense FC8PA monolayer on aluminum oxide dielectrics provides measurable passivation against parasitic leakage. Measurements at a maximum gate-source voltage of -3 V demonstrate that the hybrid AlOx/FC8PA gate dielectric reduces the gate leakage current by 1 to 2 orders of magnitude relative to the bare AlOx baseline [1].

Evidence DimensionGate Leakage Current (IG)
Target Compound Data1 to 2 orders of magnitude reduction
Comparator Or BaselineBare AlOx gate dielectric
Quantified Difference10x to 100x lower leakage current
ConditionsMeasured at VGS = -3 V on flexible PEN substrates

Lower gate leakage directly translates to higher on/off current ratios and improved energy efficiency in flexible electronics.

Work Function Tuning of Indium Tin Oxide (ITO)

Fluoroalkyl phosphonic acids, including PFOPA, are utilized to modify the surface of transparent conductive oxides like ITO. The strong negative dipole moment of the perfluorinated tail, oriented away from the surface, increases the effective surface work function compared to bare ITO or non-fluorinated alkylphosphonic acids, thereby reducing the hole injection barrier [1].

Evidence DimensionEffective Surface Work Function
Target Compound DataIncreased work function due to outward-pointing negative dipole
Comparator Or BaselineBare ITO or Alkylphosphonic acids (inward-pointing dipole)
Quantified DifferenceReduction of the hole injection barrier at the ITO/organic interface
ConditionsSelf-assembled monolayer on ITO anodes for OLEDs/OPVs

Precise work function alignment is required to maximize charge injection efficiency and lower the operating voltage of optoelectronic devices.

Dielectric Capacitance Tuning via Chain Length

The specific 8-carbon chain length of FC8PA provides an intermediate, highly controlled dielectric capacitance when used in hybrid AlOx/SAM structures. While shorter chains like FC6PA yield higher capacitance (1.1 µF/cm²) and longer chains like FC14PA yield lower capacitance (0.61 µF/cm²), FC8PA offers a specific balance of thickness and capacitance necessary for stable semiconductor morphology [1].

Evidence DimensionHybrid Dielectric Capacitance
Target Compound DataIntermediate capacitance between 0.61 and 1.1 µF/cm²
Comparator Or BaselineFC6PA (1.1 µF/cm²) and FC14PA (0.61 µF/cm²)
Quantified DifferenceTunable capacitance strictly dependent on the fluorinated chain length
ConditionsHybrid AlOx/SAM dielectric measured with a sine wave generator and transimpedance amplifier

Selecting the exact chain length allows engineers to precisely tune the gate capacitance and optimize the crystalline morphology of the overlying organic semiconductor.

Hybrid Gate Dielectrics for Low-Voltage OTFTs

Directly leveraging its ability to shift threshold voltages to near 0 V and reduce gate leakage by up to two orders of magnitude, FC8PA is a validated choice for fabricating ultrathin hybrid dielectrics in organic thin-film transistors on flexible substrates[1].

Anode Work Function Modification in OLEDs and OPVs

Due to the strong electron-withdrawing nature of its perfluoro-tail, this compound is utilized for modifying Indium Tin Oxide (ITO) electrodes to increase the surface work function and minimize hole injection barriers in organic optoelectronics [2].

Hydrophobic Surface Passivation for Metal Oxides

FC8PA is highly effective at creating dense, low-surface-energy monolayers on aluminum oxide and other metal oxides, providing critical moisture resistance and environmental stability for sensitive microelectronic components [1].

XLogP3

3.2

UNII

4H915F99WT

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

252237-40-4

Wikipedia

Perfluorohexyl ethylphosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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